Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate
Overview
Description
Synthesis Analysis
The synthesis of related perfluorooctanesulfonate compounds involves the reaction of perfluorooctanesulfonyl fluoride with different nucleophiles. For example, the synthesis of air-stable zirconocene bis(perfluorobutanesulfonate) was achieved by treating Cp2ZrCl2 with C4F9SO3Ag . Similarly, air-stable titanocene bis(perfluorooctanesulfonate) was prepared from Cp2TiCl2 and AgOSO2C8F17 . These methods suggest that bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate could potentially be synthesized through a reaction involving a suitable ammonium salt and perfluorooctanesulfonyl fluoride.
Molecular Structure Analysis
The molecular structure of perfluorooctanesulfonate complexes is characterized by strong Lewis acidity and stability. For instance, the air-stable bis(isopropylcyclopentadienyl) zirconium perfluorooctanesulfonate complex was characterized using X-ray single crystal diffraction . These complexes often exhibit high thermal stability and solubility in polar organic solvents .
Chemical Reactions Analysis
Perfluorooctanesulfonate compounds are known to catalyze various chemical reactions. For example, hafnium (IV) bis(perfluorooctanesulfonyl)imide complex catalyzed the synthesis of 1-(arylamido)-methyl-2-naphthols . Zirconocene bis(perfluorobutanesulfonate) was used to synthesize α-aminophosphonates via the Kabachnik–Fields reaction . These compounds have also been used to catalyze the synthesis of N-heterocyclic compounds and in acylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of perfluorooctanesulfonate compounds include air and water stability, high thermal stability, and strong Lewis acidity. These properties make them suitable for use as catalysts in various organic reactions. The compounds are also characterized by their solubility in polar organic solvents and their ability to be recycled without significant loss of activity .
Scientific Research Applications
Catalytic Applications
Perfluorooctanesulfonate derivatives, such as zirconium and hafnium complexes, have demonstrated significant utility as catalysts in various chemical reactions. These compounds exhibit high thermal stability, water tolerance, and strong Lewis acidity, making them suitable for synthesizing N-substituted amides, N-heterocyclic compounds, α-aminophosphonates, and facilitating acylation reactions under solvent-free conditions (Li et al., 2018; Qiu et al., 2009). These catalysts have been shown to be recyclable and efficient, highlighting their potential in green chemistry applications.
Environmental Research
Perfluorooctanesulfonate and its derivatives have been studied for their distribution and impact on the environment. Research in the Atlantic Ocean has mapped the longitudinal and latitudinal distribution of perfluoroalkyl compounds, revealing insights into ocean currents' roles in spreading these substances (Ahrens et al., 2009). This type of research is crucial for understanding the environmental persistence and mobility of fluorinated compounds.
Materials Science
The development of materials with specific properties, such as hydrophobicity or CO2 sensing abilities, has also utilized perfluorooctanesulfonate derivatives. For example, poly(ionic liquid)s based on tetraalkylammonium ionic liquids with various perfluorinated anions have been synthesized to exhibit rapid and completely reversible CO2 sensing behavior and notable hydrophobic properties (Mineo et al., 2009). Such materials could be pivotal in developing new sensors and devices for environmental monitoring and other applications.
Lubricants and Lubricant Additives
Bis(2-hydroxyethyl)ammonium erucate, a compound with structural similarities to bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate, has been investigated for its potential as an environmentally friendly lubricant and lubricant additive. This research highlights the importance of renewable materials in producing non-toxic and biodegradable lubricants (Kreivaitis et al., 2023).
Safety And Hazards
properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonic acid;2-(2-hydroxyethylamino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF17O3S.C4H11NO2/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28;6-3-1-5-2-4-7/h(H,26,27,28);5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPZNXYJAZBDSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCCO.C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F17NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate | |
CAS RN |
70225-14-8 | |
Record name | 1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, compd. with 2,2′-iminobis[ethanol] (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70225-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethanolamine perfluoroctanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070225148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, compd. with 2,2'-iminobis[ethanol] (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptadecafluorooctanesulphonic acid, compound with 2,2'-iminodiethanol (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.670 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHANOLAMINE PERFLUOROCTANESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5GTM594K0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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